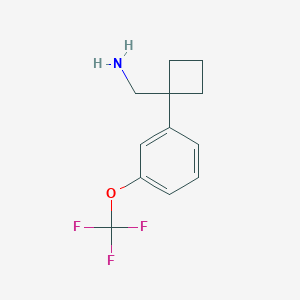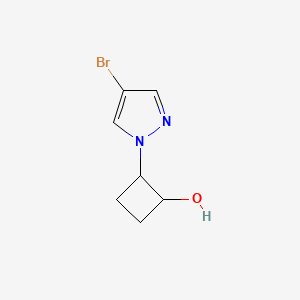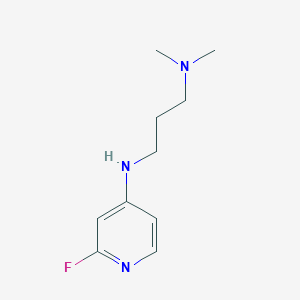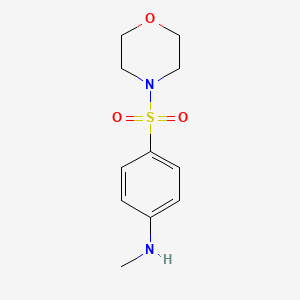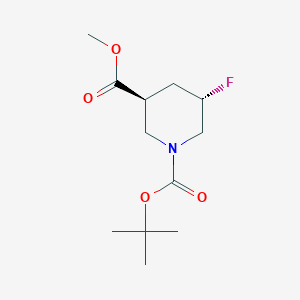
1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position of the piperidine ring, along with tert-butyl and methyl ester groups at the 1st and 3rd positions, respectively. The stereochemistry of the compound is defined by the (3S,5S) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, starting from a suitable amino acid derivative, cyclization can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 5th position of the piperidine ring through electrophilic fluorination. Reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be used for this purpose.
Esterification: The tert-butyl and methyl ester groups can be introduced through esterification reactions. This can be achieved by reacting the piperidine derivative with tert-butyl chloroformate and methyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to carry out the reactions under controlled conditions, ensuring consistent product quality and minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study the interactions of fluorinated piperidine derivatives with biological targets.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate involves its interaction with molecular targets and pathways. The fluorine atom in the compound can form strong interactions with biological molecules, influencing their activity and function. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(tert-Butyl) 3-methyl (3S,5S)-5-hydroxypiperidine-1,3-dicarboxylate
- 1-(tert-Butyl) 3-methyl (3S,5S)-5-chloropiperidine-1,3-dicarboxylate
- 1-(tert-Butyl) 3-methyl (3S,5S)-5-bromopiperidine-1,3-dicarboxylate
Uniqueness
1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. This makes the compound particularly valuable in medicinal chemistry and drug design .
Eigenschaften
Molekularformel |
C12H20FNO4 |
|---|---|
Molekulargewicht |
261.29 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
XHPWIVCCDDYKRM-IUCAKERBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H](C1)F)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


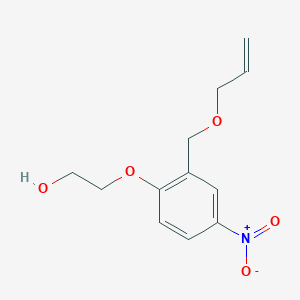
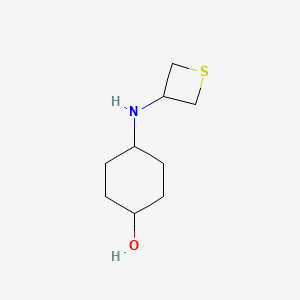
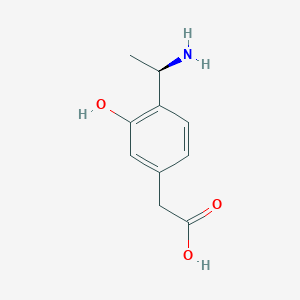
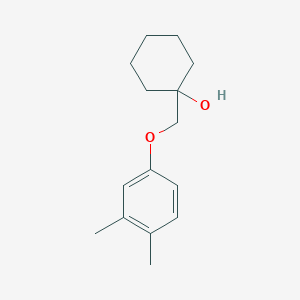
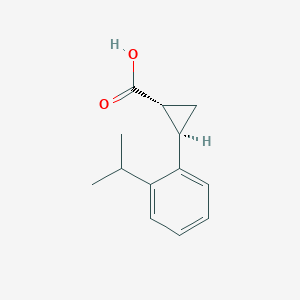
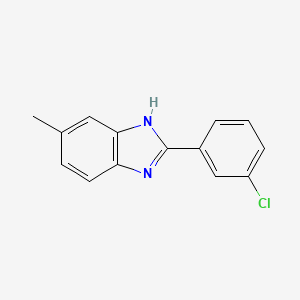
![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15278599.png)
![6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B15278600.png)


